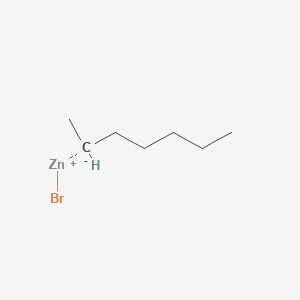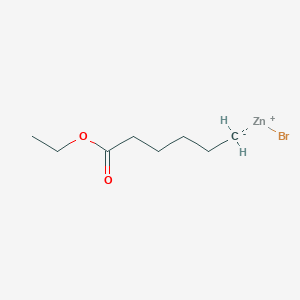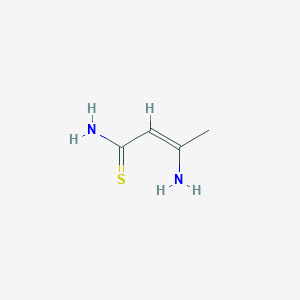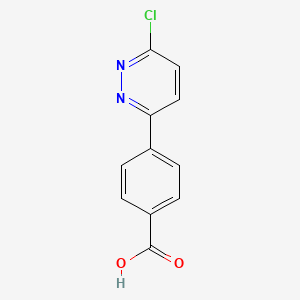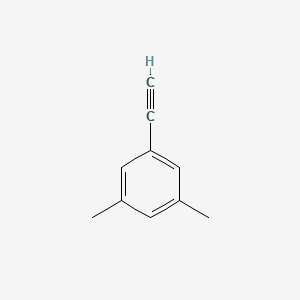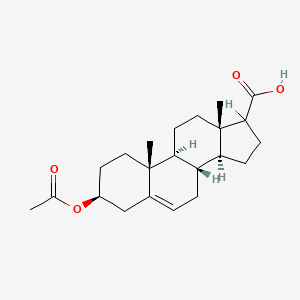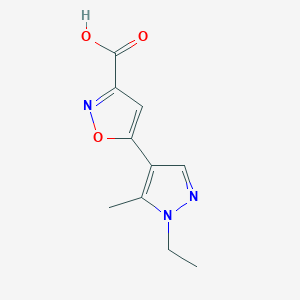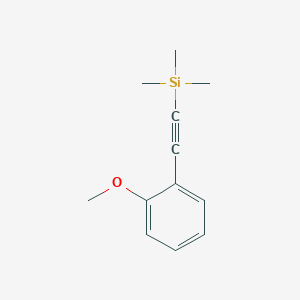
((2-Methoxyphenyl)ethynyl)triMethylsilane
説明
Synthesis Analysis
The synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane involves several steps. For instance, 2-Ethynylanisole is prepared by reacting 2-iodoanisole with trimethylsilylacetylene followed by the deprotection of the trimethylsilyl group . More detailed synthesis routes and experiment details can be found in various resources.
Molecular Structure Analysis
The molecular formula of ((2-Methoxyphenyl)ethynyl)trimethylsilane is C18H28OSi. It has an average mass of 288.500 Da and a mono-isotopic mass of 288.190948 Da .
Chemical Reactions Analysis
The chemical reactions involving ((2-Methoxyphenyl)ethynyl)trimethylsilane are complex and varied. Detailed information about these reactions can be found in various resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane include a density of 0.9±0.1 g/cm3, a boiling point of 336.9±34.0 °C at 760 mmHg, and a flash point of 130.0±26.1 °C. It has a molar refractivity of 90.7±0.4 cm3, a polar surface area of 9 Å2, and a molar volume of 313.2±5.0 cm3 .
Safety and Hazards
作用機序
Target of Action
It’s known that ethynyltrimethylsilane, a related compound, acts as a substrate for nickel-catalyzed cross-coupling reactions .
Mode of Action
It’s known that ethynyltrimethylsilane, a related compound, is involved in nickel-catalyzed cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to changes in their chemical structure.
Biochemical Pathways
It’s known that ethynyltrimethylsilane, a related compound, is used in the preparation of 1,4-disubstituted 1,2,3-triazoles via a microwave-assisted, one-pot, three-step sonogashira cross-coupling-desilylation-cycloaddition reaction . This suggests that ((2-Methoxyphenyl)ethynyl)trimethylsilane might also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the compound has a boiling point of 2520±320 °C at 760 mmHg , which might influence its bioavailability.
Result of Action
It’s known that ethynyltrimethylsilane, a related compound, is used in the synthesis of poly(ethynyltrimethylsilane) containing pd(ii) coordination sites . This suggests that ((2-Methoxyphenyl)ethynyl)trimethylsilane might also have similar effects.
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature might influence its stability.
特性
IUPAC Name |
2-(2-methoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJPTRCGNBCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408709 | |
| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Methoxyphenyl)ethynyl)triMethylsilane | |
CAS RN |
40230-91-9 | |
| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



